BenchChemオンラインストアへようこそ!

Neuromedin B

GPCR pharmacology bombesin receptor subtypes radioligand binding

Neuromedin B (NMB) is a mammalian decapeptide belonging to the bombesin (BN)-like peptide family. It was originally isolated from porcine spinal cord and is an endogenous agonist of the neuromedin B receptor (NMBR, also known as BB1).

Molecular Formula C52H73N15O12S
Molecular Weight 1132.3 g/mol
CAS No. 87096-84-2
Cat. No. B1678226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuromedin B
CAS87096-84-2
SynonymsGly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2
glycyl-arginyl-leucyl-tryptophyl-alanyl-threonyl-glycyl-histidyl-phenylalanyl-methioninamide
neuromedin B
Molecular FormulaC52H73N15O12S
Molecular Weight1132.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN
InChIInChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37?,38-,39-,40-,44-/m0/s1
InChIKeyYPFNACALNKVZNK-FJGCCFFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neuromedin B (CAS 87096-84-2) Procurement Overview: A Bombesin-Family Neuropeptide with Quantifiable NMBR Subtype Selectivity


Neuromedin B (NMB) is a mammalian decapeptide belonging to the bombesin (BN)-like peptide family. It was originally isolated from porcine spinal cord and is an endogenous agonist of the neuromedin B receptor (NMBR, also known as BB1). NMB binds the human NMBR with a Ki of 7.4 nM in NCI‑H1299 small‑cell lung cancer cells expressing the recombinant human receptor [1]. In contrast, it displays markedly lower affinity for the human gastrin‑releasing peptide receptor (GRPR/Ki = 440 nM) and bombesin receptor subtype‑3 (BRS‑3/Ki = 4800 nM) [1], establishing quantifiable NMBR subtype selectivity that is the basis for its differentiation from promiscuous bombesin‑family ligands. NMB also binds amphibian [Phe¹³]bombesin receptors with a Ki of 11 nM [1]. Its physiological roles include smooth muscle contraction, gastrin release modulation, thermoregulation, and pruritogen signaling .

Why Generic Bombesin‑Family Peptide Substitution Fails for Neuromedin B-Based Research


The mammalian bombesin receptor family comprises three subtypes—NMBR (BB1), GRPR (BB2), and BRS‑3 (BB3)—that share approximately 50 % sequence homology yet diverge markedly in their ligand‑binding and functional coupling profiles [1]. In‑class peptides such as bombesin, gastrin‑releasing peptide (GRP), and neuromedin C (NMC) cannot substitute for NMB because each exhibits a distinct rank order of receptor subtype affinity and, consequently, distinct downstream pharmacology. For example, NMB shows high affinity only for NMBR (Ki ~ 7.4 nM) and >60‑fold selectivity over GRPR, whereas GRP preferentially activates GRPR [2]. In functional smooth‑muscle assays, NMB is 20‑fold less potent than bombesin and 10‑fold less potent than GRP [3], and in endocrine assays NMB is substantially less effective than bombesin or GRP‑27 at stimulating gastrin and GIP release [4]. These receptor‑level and functional differences mean that substituting a generic bombesin‑family peptide for NMB will activate a different receptor‑subtype profile and produce non‑comparable experimental responses. The quantitative evidence below demonstrates precisely where NMB is differentiated—and therefore where product‑specific procurement is scientifically required.

Quantitative Head‑to‑Head Evidence Guide: Neuromedin B Receptor Subtype Selectivity, Functional Differentiation, and Stability Data


Receptor Subtype Binding Affinity: NMB Displays Quantifiable Selectivity for NMBR over GRPR and BRS‑3

NMB binds the human NMBR with a Ki of 7.4 nM in NCI‑H1299 small‑cell lung cancer cells expressing the recombinant receptor [1]. Under identical assay conditions, it binds human GRPR with a Ki of 440 nM and human BRS‑3 with a Ki of 4,800 nM [1]. This represents a 59‑fold selectivity for NMBR over GRPR and a 649‑fold selectivity for NMBR over BRS‑3. In contrast, the endogenous mammalian peptide GRP binds GRPR with high affinity (Ki in the sub‑nanomolar range) but NMBR with only low nanomolar affinity [2]. The non‑peptide NMBR antagonist PD 168368 exhibits an IC₅₀ of 40 nM for NMBR with ~40‑fold selectivity over GRPR and >300‑fold over BRS‑3 . The NMBR selectivity of NMB is thus established at the receptor‑binding level, and the differentiation from GRP and bombesin is quantitatively defined.

GPCR pharmacology bombesin receptor subtypes radioligand binding

Smooth Muscle Contractility: NMB Is Quantifiably Less Potent than Bombesin and GRP, Demonstrating NMBR‑Specific Coupling

In the classical rat uterine smooth muscle bioassay used for NMB isolation, the relative contractile potency (molar basis, bombesin = 100) is 48 % for GRP and only 4.9 % for NMB [1]. On rat stomach strips, the EC₅₀ ratio (EC₅₀ of BN ÷ EC₅₀ of NMB) is approximately 0.05, meaning NMB is only 5 % as potent as bombesin, and approximately 10 % as potent as GRP (EC₅₀ of GRP ÷ EC₅₀ of NMB ≈ 0.10) [1]. In guinea pig gastric smooth muscle cells, the D₅₀ values are bombesin 1.2 pM, NMB 3.5 pM, and GRP 3.8 pM [2]. In fundus strips from wild‑type mice, the ED₅₀ for NMB‑induced contraction is 14.4 ± 2.3 nM; in NMBR‑deficient mice this response is abolished, confirming that NMB‑mediated smooth muscle contraction is entirely NMBR‑dependent [3].

smooth muscle pharmacology uterus bioassay receptor subtype coupling

Endocrine Secretagogue Activity: NMB Is Significantly Less Effective than Bombesin and GRP‑27 in Stimulating Gastrin and GIP Release

In a direct head‑to‑head rat study, bombesin and GRP‑27 were potent stimulants of both gastrin and gastric inhibitory peptide (GIP) release, whereas neuromedin B and GRP‑10 were markedly less effective on a molar basis [1]. In isolated rat gastric G‑cells, NMB was less potent and less effective than both neuromedin C (NMC, GRP18‑27) and bombesin in stimulating gastrin release [2]. At a concentration of 10⁻⁸ M, NMB elicited a gastrin increase similar to GRP18‑27 only at the higher concentration of 10⁻⁶ M, indicating a right‑shifted dose‑response relationship relative to the GRPR‑preferring ligands [3]. This functional differentiation reflects the fact that gastrin release from G‑cells is primarily GRPR‑mediated, and NMB's low GRPR affinity translates directly into reduced endocrine efficacy.

gastrointestinal endocrinology gastrin secretion GIP release

Metabolic Phenotype: NMB Does Not Alter Body Weight or Glucose Homeostasis and Is Not an Insulin‑Releasing Peptide—A Key Differentiator from Bombesin and GRP

A 2022 definitive study using nervous‑system‑specific NMB conditional knockout mice demonstrated that NMB does not alter body weight, glucose homeostasis, or food preference under either standard chow or high‑fat diet conditions [1]. In direct islet studies, increasing concentrations of NMB had no significant effect on basal or glucose‑stimulated insulin secretion from either mouse or human isolated pancreatic islets, while positive control (carbachol) exhibited robust stimulation [1]. These negative findings are mechanistically informative: they directly contrast with previous reports that bombesin and GRP stimulate insulin secretion and modulate glucose metabolism through GRPR activation. The absence of an insulinotropic action of NMB is consistent with its poor affinity for GRPR (Ki = 440 nM), and this data set provides a clear functional boundary for NMBR‑versus‑GRPR‑mediated metabolic effects.

energy homeostasis insulin secretion glucose metabolism conditional knockout

Radiopharmaceutical Stability: 68Ga‑DOTA‑Neuromedin B Demonstrates Superior Retention over Neuromedin N for Glioblastoma Targeting

In a comparative preclinical evaluation of 68Ga‑labelled peptides for glioblastoma U87MG cell targeting, 68Ga‑DOTA‑Neuromedin B demonstrated over 60 % retention of intact radiolabelled peptide stable up to 80 minutes post‑synthesis [1]. Under identical conditions, 68Ga‑DOTA‑Neuromedin N showed only more than 50 % retention over the same time course [1]. Both radiotracers achieved radiochemical purity greater than 90 % and synthesis yields exceeding 85 % using an automated module [1]. The specific binding of 68Ga‑DOTA‑NMB to bombesin receptors on U87MG cells was confirmed by receptor‑blocking experiments with PD 176252/ML18 antagonists [1]. In preliminary in vivo biodistribution and PET imaging, 68Ga‑DOTA‑NMB showed promising tumor‑to‑background contrast at 30 min and 60 min post‑injection in glioblastoma‑bearing mice [1].

radiopharmaceutical chemistry PET imaging peptide stability glioblastoma

High‑Value Research and Industrial Application Scenarios for Neuromedin B (CAS 87096-84-2)


Pharmacological Discrimination of Bombesin Receptor Subtypes in GPCR Screening Campaigns

NMB serves as the optimal agonist ligand for NMBR‑selective pharmacological profiling in bombesin‑receptor‑family screening cascades. With a 59‑fold binding selectivity for NMBR over GRPR and 649‑fold selectivity over BRS‑3, NMB enables researchers to isolate NMBR‑mediated signaling without the confounding co‑activation of GRPR or BRS‑3 that would occur with bombesin (pan‑agonist) or GRP (GRPR‑preferring) [1]. This selectivity is essential in cell‑based functional assays (calcium mobilization, cAMP, β‑arrestin recruitment) where the receptor subtype responsible for a given response must be unambiguously assigned [1].

Smooth Muscle Pharmacology Studies Requiring NMBR‑Specific Contractile Responses

In isolated tissue bath experiments on gastrointestinal, uterine, or vascular smooth muscle, NMB is the only bombesin‑family peptide that produces NMBR‑specific contractile responses. As demonstrated in rat uterus (4.9 % relative potency vs bombesin), rat stomach strip (5 % of bombesin), and mouse fundus (ED₅₀ = 14.4 nM, abolished in NMBR‑KO), NMB activates a distinct receptor population from that engaged by bombesin or GRP [2]. Procurement of NMB is mandatory when the experimental design requires pharmacological isolation of the NMBR component of smooth muscle contraction [3].

Negative‑Control Peptide for Metabolic Studies of GRPR‑Mediated Insulin Secretion

Because NMB does not stimulate insulin secretion from mouse or human pancreatic islets and does not alter body weight or glucose homeostasis in conditional knockout mice, it uniquely qualifies as a bombesin‑family negative‑control peptide in metabolic studies [4]. For investigators testing the hypothesis that bombesin‑like peptide effects on insulin release are GRPR‑mediated, NMB provides a receptor‑subtype‑matched control that activates NMBR without triggering the GRPR‑dependent insulinotropic pathway, a role that neither bombesin nor GRP can serve [4].

Radiopharmaceutical Development of NMBR‑Targeted PET Imaging Agents

The demonstrated stability of 68Ga‑DOTA‑NMB (>60 % intact at 80 min, >90 % radiochemical purity) and its specific, blockable binding to bombesin receptors on U87MG glioblastoma cells support its use as a lead scaffold for NMBR‑targeted PET tracer development [5]. The superior retention profile of 68Ga‑DOTA‑NMB compared to 68Ga‑DOTA‑Neuromedin N, combined with promising in vivo tumor‑to‑background contrast at 30–60 min post‑injection, positions NMB as the peptide backbone of choice for preclinical imaging of NMBR‑expressing malignancies [5].

Quote Request

Request a Quote for Neuromedin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.